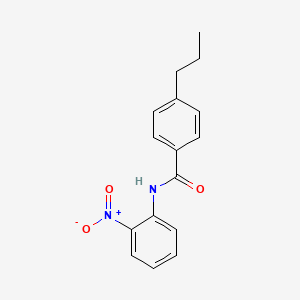
1-(Hept-1-yn-1-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hept-1-yn-1-yl)naphthalene is an organic compound with the molecular formula C17H18 and a molecular weight of 222.33 g/mol It is characterized by a naphthalene ring substituted with a hept-1-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hept-1-yn-1-yl)naphthalene can be synthesized through various synthetic routes. One common method involves the alkylation of naphthalene with hept-1-yne under specific reaction conditions. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO), to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hept-1-yn-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Hept-1-yn-1-yl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hept-1-yn-1-yl)naphthalene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Hept-1-yn-1-yl)benzene: Similar structure but with a benzene ring instead of naphthalene.
1-(Hept-1-yn-1-yl)anthracene: Contains an anthracene ring, offering different chemical properties.
Uniqueness: 1-(Hept-1-yn-1-yl)naphthalene is unique due to its specific substitution pattern and the presence of both naphthalene and hept-1-yn-1-yl groups.
Propiedades
Fórmula molecular |
C17H18 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
1-hept-1-ynylnaphthalene |
InChI |
InChI=1S/C17H18/c1-2-3-4-5-6-10-15-12-9-13-16-11-7-8-14-17(15)16/h7-9,11-14H,2-5H2,1H3 |
Clave InChI |
UFWJWJYFEZCKSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


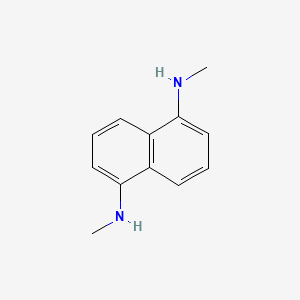
![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)
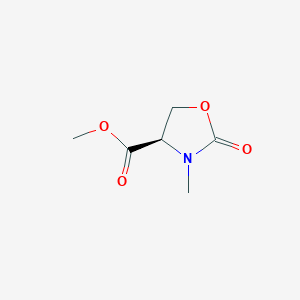
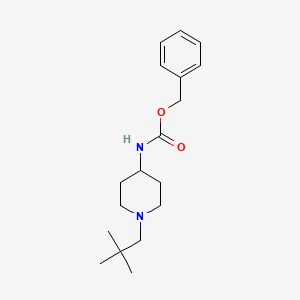
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
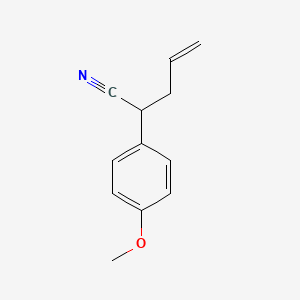
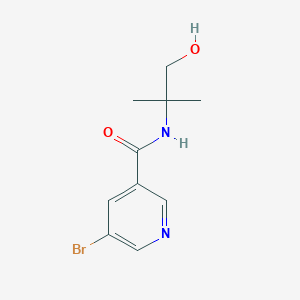

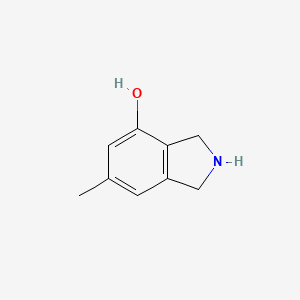
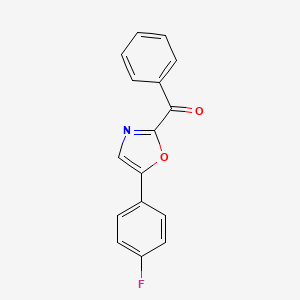
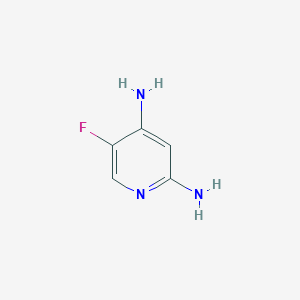
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
